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molecular formula C11H9BrO B045156 (6-Bromonaphthalen-2-yl)methanol CAS No. 100751-63-1

(6-Bromonaphthalen-2-yl)methanol

Cat. No. B045156
M. Wt: 237.09 g/mol
InChI Key: MAARRMBCEFVKNV-UHFFFAOYSA-N
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Patent
US08476474B2

Procedure details

Pyridinium chlorochromate (7.8 g, 36.3 mmol), 4 Å molecular sieve (9.1 g), and purified dichloromethane (100 mL) were put into a reaction vessel under a nitrogen atmosphere, a solution prepared by dissolving (6-bromonaphthalene-2-yl)methanol (4.3 g, 18.1 mmol) in purified dichloromethane (100 mL) was slowly added thereto at 0° C. The reaction mixture solution was stirred at room temperature for 1 hour, and then was filtered using silica gel. After the solvent was removed, the filtered material was dried in vacuum to thereby obtain a white solid (4.0 g, yield: 94%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Br:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([CH2:23][OH:24])[CH:17]=[CH:16]2>ClCCl>[Br:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([CH:23]=[O:24])[CH:17]=[CH:16]2 |f:0.1|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)CO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put into a reaction vessel under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the filtered material was dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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